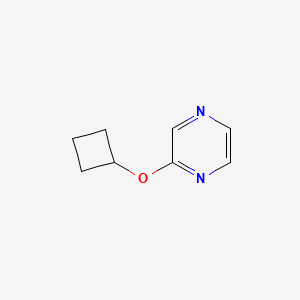
(2R)-2-(2,4,6-trimethylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2,4,6-trimethylphenyl)propanoic acid, also known as fenoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body. Fenoprofen is also used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
Fenoprofen works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body. It does this by inhibiting the enzyme cyclooxygenase (COX), which is responsible for converting arachidonic acid into prostaglandins. By inhibiting COX, (2R)-2-(2,4,6-trimethylphenyl)propanoic acid reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects
Fenoprofen has a number of biochemical and physiological effects on the body. It has been shown to reduce the production of prostaglandins, which in turn reduces pain and inflammation. It also has antiplatelet effects, which can help to prevent blood clots from forming. Additionally, (2R)-2-(2,4,6-trimethylphenyl)propanoic acid has been shown to have antioxidant effects, which can help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
Fenoprofen has a number of advantages and limitations for use in lab experiments. One advantage is that it is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also well-studied, with a large body of research available on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One limitation is that it can have side effects, such as gastrointestinal upset and increased risk of bleeding, which can affect the results of experiments.
Zukünftige Richtungen
There are a number of future directions for research on (2R)-2-(2,4,6-trimethylphenyl)propanoic acid. One area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Another area of interest is its potential use in combination with other drugs, such as opioids, to enhance their analgesic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2R)-2-(2,4,6-trimethylphenyl)propanoic acid, as well as its potential side effects and limitations.
Synthesemethoden
Fenoprofen can be synthesized using a variety of methods, including the Friedel-Crafts acylation of 2,4,6-trimethylbenzoyl chloride with propionic anhydride, followed by reduction with lithium aluminum hydride. Other methods include the reaction of 2,4,6-trimethylbenzoyl chloride with propionic acid in the presence of aluminum chloride, and the reaction of 2,4,6-trimethylbenzoic acid with propionic anhydride in the presence of sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Fenoprofen has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it useful for the treatment of conditions such as arthritis, menstrual cramps, and fever. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
(2R)-2-(2,4,6-trimethylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-7-5-8(2)11(9(3)6-7)10(4)12(13)14/h5-6,10H,1-4H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRWFKPBJGFULZ-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@@H](C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2591543.png)
![N-[(2-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)butanamide](/img/structure/B2591546.png)

![[(1S,5S)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2591551.png)





![2-[[4-(Methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2591558.png)

![N-(4-chlorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2591562.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2591563.png)
